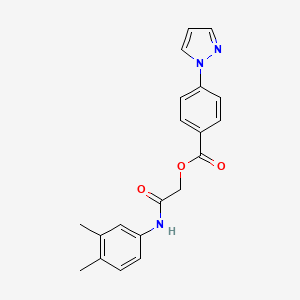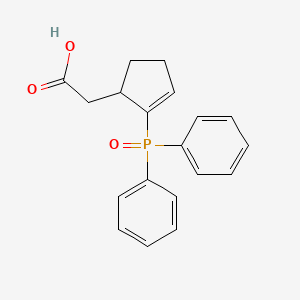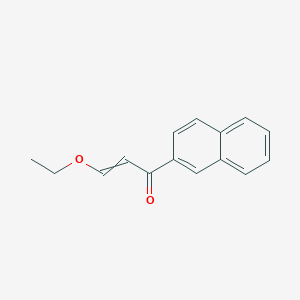
3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. Chalcones are characterized by the presence of a 1,3-diaryl-2-propen-1-one skeleton, which is responsible for their wide range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one
- 3-Mesityl-1-(naphthalen-2-yl)prop-2-en-1-one
- 1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one .
Uniqueness
3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to other chalcone derivatives .
Properties
CAS No. |
821003-98-9 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-ethoxy-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H14O2/c1-2-17-10-9-15(16)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,2H2,1H3 |
InChI Key |
FNWMBIZGEHARSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


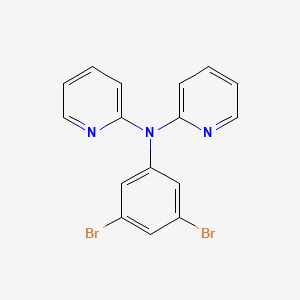
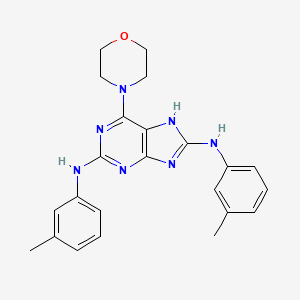
![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
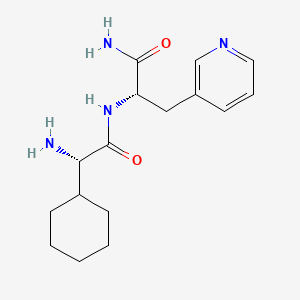
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
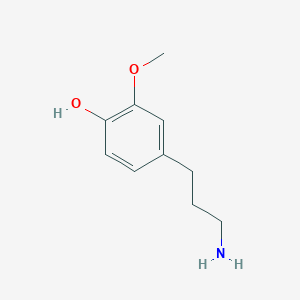
![5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12518219.png)
![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)

